

ATAD2 Chemical Probes: A Head-to-Head Comparison of GSK8814 and AZ13824374

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Compound of Interest

Compound Name: GSK8814

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For researchers in oncology and epigenetics, the selection of a high-quality chemical probe is critical for elucidating the biological function of a target protein and validating its therapeutic potential. ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a compelling cancer target, and several chemical probes have been developed to interrogate its bromodomain. This guide provides a comprehensive comparison of two prominent ATAD2 probes, **GSK8814** and AZ13824374, to aid researchers in selecting the optimal tool for their experimental needs.

This comparison synthesizes data from peer-reviewed publications to provide an objective overview of the biochemical potency, selectivity, and cellular activity of these two inhibitors. We also present detailed experimental protocols for key assays to enable replication and further investigation.

Key Comparison Metrics

A summary of the key quantitative data for **GSK8814** and AZ13824374 is presented below, highlighting the head-to-head comparison where available.

Parameter	GSK8814	AZ13824374	Reference(s)
Biochemical Potency			
ATAD2 IC50 (TR-FRET)	59 nM	~6 nM	[1][2]
ATAD2 pKd (ITC)	8.1	Not Reported	[3]
ATAD2 pKi (BROMOscan)	8.9	Not Reported	[3]
Cellular Target Engagement			
ATAD2 NanoBRET IC50	~600 nM	80 nM	[2]
Selectivity			
Selectivity over BRD4	>1000-fold	>100-fold	
BROMOscan Profile	>100-fold selective over a panel of bromodomains	Selectivity confirmed by chemoproteomics, but broad panel data not publicly available.	
Negative Control	GSK8815 (enantiomer)	Not explicitly reported	

In-Depth Analysis

GSK8814, developed by GlaxoSmithKline, was one of the first potent and selective chemical probes for ATAD2. It exhibits a low nanomolar biochemical potency with an IC50 of 59 nM in a TR-FRET assay and demonstrates excellent selectivity, particularly over the BET family of bromodomains (>1000-fold for BRD4). A key advantage of **GSK8814** is the availability of a well-characterized negative control, its enantiomer GSK8815, which is crucial for validating on-target effects in cellular experiments. However, the cellular potency of **GSK8814** is significantly lower than its biochemical potency, with a NanoBRET IC50 of approximately 600 nM for target engagement in cells.

AZ13824374, developed by AstraZeneca, represents a newer generation of ATAD2 probes. It displays comparable, if not slightly improved, biochemical potency to **GSK8814**, with a reported IC₅₀ of approximately 6 nM. The most significant advantage of AZ13824374 is its substantially improved cellular potency. In a head-to-head NanoBRET assay, AZ13824374 demonstrated an IC₅₀ of 80 nM, making it significantly more potent than **GSK8814** in a cellular context. While a comprehensive BROMOScan panel for AZ13824374 is not publicly available, it has been reported to be over 100-fold selective against other bromodomains, and its selectivity has been confirmed by chemoproteomics.

Experimental Methodologies

Detailed experimental protocols are essential for the interpretation and replication of published findings. Below are the methodologies for the key assays used to characterize **GSK8814** and AZ13824374.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for **GSK8814**)

Objective: To determine the biochemical potency (IC₅₀) of inhibitors against the ATAD2 bromodomain.

Protocol:

- Recombinant human ATAD2 bromodomain (residues 981-1108) tagged with GST is used.
- A biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide is used as the substrate.
- The assay is performed in a 384-well plate in a final volume of 10 µL.
- The reaction mixture contains 25 nM GST-ATAD2, 200 nM H4K12ac peptide, 25 nM Europium-labeled anti-GST antibody, and 250 nM Streptavidin-XL665.
- Compounds are serially diluted in DMSO and added to the assay plate.
- The plate is incubated at room temperature for 60 minutes.

- The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
- IC50 values are calculated from the ratio of the emission signals and fitted to a four-parameter dose-response curve.

NanoBRET Cellular Target Engagement Assay (for AZ13824374 and GSK8814)

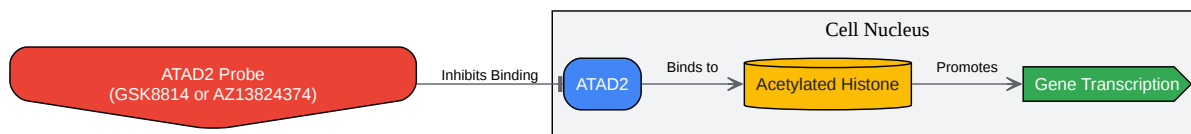
Objective: To measure the extent to which the compounds engage with ATAD2 within a live cellular environment.

Protocol:

- HEK293 cells are transiently transfected with a fusion construct of ATAD2 and NanoLuc luciferase.
- A fluorescently labeled tracer that binds to the ATAD2 bromodomain is added to the cells.
- The test compounds (**GSK8814** or AZ13824374) are then added in a serial dilution.
- If the compound enters the cells and binds to ATAD2, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
- The BRET signal is measured using a plate reader capable of detecting both the NanoLuc emission (460 nm) and the tracer emission (e.g., 610 nm).
- The ratio of the two emissions is calculated, and IC50 values are determined by plotting the BRET ratio against the compound concentration.

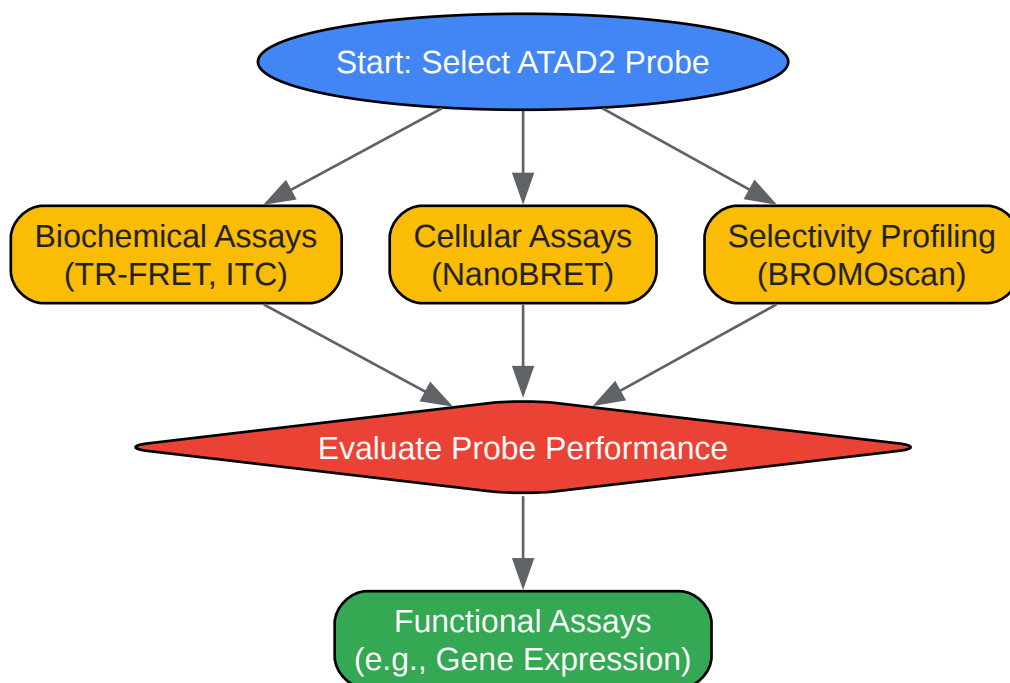
Visualizing the Path to ATAD2 Inhibition

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating these ATAD2 probes.



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Caption: Mechanism of ATAD2 bromodomain inhibition.



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Caption: Experimental workflow for ATAD2 probe evaluation.

Conclusion: Which Probe is Better?

Based on the currently available data, AZ13824374 emerges as the superior ATAD2 probe for cellular studies due to its significantly higher potency in target engagement assays. While both probes exhibit excellent biochemical potency and selectivity, the improved cellular activity of AZ13824374 suggests it is more likely to achieve effective target modulation at lower concentrations, thereby reducing the risk of off-target effects.

However, the choice of probe will ultimately depend on the specific experimental context. **GSK8814** remains a valuable tool, particularly because of its well-characterized negative control, GSK8815, which is indispensable for rigorously demonstrating on-target effects. For researchers prioritizing cellular potency and aiming to work with a more recently developed tool, AZ13824374 is the recommended choice. For those who require a well-established probe with a readily available negative control for stringent validation of cellular phenotypes, **GSK8814** is a solid option. As with any chemical probe, it is crucial to use both compounds in conjunction with appropriate controls to ensure robust and reproducible results.

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